Cas no 1806916-01-7 (3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol)

3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol is a versatile heterocyclic compound with a reactive bromo, chloromethyl, and difluoromethyl substituent pattern, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple functional groups allows for selective derivatization, enabling the construction of complex molecular architectures. The difluoromethyl group enhances metabolic stability, while the chloromethyl and bromo substituents facilitate further cross-coupling or nucleophilic substitution reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, offering precise control over structural modifications. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol structure
1806916-01-7 structure
商品名:3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol
CAS番号:1806916-01-7
MF:C8H7BrClF2NO
メガワット:286.501087427139
CID:4866762

3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 化学的及び物理的性質

名前と識別子

    • 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol
    • インチ: 1S/C8H7BrClF2NO/c9-6-5(3-14)4(1-10)2-13-7(6)8(11)12/h2,8,14H,1,3H2
    • InChIKey: XIYMSUVMLGRYQU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C(F)F)=NC=C(CCl)C=1CO

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • トポロジー分子極性表面積: 33.1
  • 疎水性パラメータ計算基準値(XlogP): 1.7

3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029053411-500mg
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol
1806916-01-7 97%
500mg
$1,646.30 2022-03-31
Alichem
A029053411-250mg
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol
1806916-01-7 97%
250mg
$988.80 2022-03-31
Alichem
A029053411-1g
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol
1806916-01-7 97%
1g
$2,890.60 2022-03-31

3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 関連文献

3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanolに関する追加情報

Introduction to 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol (CAS No. 1806916-01-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol (CAS No. 1806916-01-7) is a structurally sophisticated heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile pharmacophoric features. The compound’s molecular framework integrates multiple functional groups, including a bromo substituent, a chloromethyl moiety, a difluoromethyl group, and a hydroxymethyl group, which collectively contribute to its unique reactivity and biological potential. This introduction delves into the chemical properties, synthetic strategies, and most notably, the latest research applications of this compound, emphasizing its role in the development of novel therapeutic agents.

The presence of the bromo atom at the 3-position of the pyridine ring enhances the electrophilicity of the molecule, making it an attractive scaffold for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in constructing more complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design. Additionally, the chloromethyl group serves as a versatile handle for introducing aldehyde functionalities or engaging in nucleophilic addition reactions, thereby expanding the synthetic toolkit for medicinal chemists.

The incorporation of a difluoromethyl group at the 2-position is particularly noteworthy, as this substituent has been extensively studied for its ability to modulate metabolic stability and binding interactions with biological targets. Difluorinated compounds often exhibit improved pharmacokinetic profiles due to their resistance to enzymatic degradation, making them favorable candidates for drug development. Furthermore, the hydroxymethyl group at the 4-position provides an opportunity for further derivatization through etherification or esterification reactions, allowing for fine-tuning of physicochemical properties such as solubility and lipophilicity.

Recent advancements in the field have highlighted the utility of 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol in the synthesis of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. For instance, studies have demonstrated that structural analogs derived from this compound exhibit potent activity against tyrosine kinases by leveraging the bromo and chloromethyl groups for covalent bond formation with key catalytic residues within the enzyme active site. This approach has led to the discovery of novel inhibitors with improved selectivity over off-target kinases.

In another exciting application, researchers have utilized this compound as a precursor in the development of small-molecule probes for studying protein-protein interactions. The unique combination of functional groups allows for the facile introduction of photolabile or fluorophoric tags, enabling real-time tracking of protein dynamics in cellular environments. Such probes are invaluable tools in drug discovery pipelines, as they provide insights into molecular mechanisms that may not be accessible through traditional biochemical assays.

The synthetic accessibility of 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol also deserves mention. The compound can be readily synthesized via multi-step sequences starting from commercially available pyridine derivatives. Key steps include halogenation strategies to introduce the bromo and chloro substituents, followed by protection-deprotection protocols to manipulate the hydroxymethyl group effectively. The use of palladium-catalyzed cross-coupling reactions ensures high regioselectivity and yield, making large-scale production feasible for both academic and industrial applications.

Emerging research also suggests potential applications in materials science, where derivatives of this compound may serve as building blocks for organic electronic materials. The electron-withdrawing nature of the difluoromethyl group and the presence of multiple heteroatom functionalities make it an attractive candidate for designing molecules with tailored electronic properties. Such materials could find applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Looking ahead, future studies are likely to explore additional therapeutic areas where 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol and its derivatives may have utility. For example, its scaffold could be modified to target other enzyme families involved in metabolic disorders or infectious diseases. Additionally, computational modeling techniques could be employed to predict new derivatives with enhanced biological activity using machine learning algorithms trained on large datasets of bioactive compounds.

In conclusion,3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol (CAS No. 1806916-01-7) represents a promising chemical entity with broad applicability across multiple domains of chemical biology and medicinal chemistry. Its unique structural features and synthetic tractability position it as a valuable building block for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new ways to exploit its potential,this compound is poised to play an increasingly significant role in shaping the future of therapeutic innovation.

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